(2,4-diMethylphenyl)(2-nitrophenyl)sulfane
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Overview
Description
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is an organic compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . It is characterized by the presence of both methyl and nitro groups attached to phenyl rings, connected by a sulfane (sulfur) linkage. This compound is used as a reactant in the study of generic industry approaches to the efficient purification of potential mutagenic impurities in the synthesis of drug substances .
Mechanism of Action
Target of Action
This compound is primarily used as a reactant in the study of generic industry approaches to efficient purification of potential mutagenic impurities in the synthesis of drug substances .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .
Biochemical Pathways
As a reactant in chemical synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its molecular weight of 25932 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Its primary use is in the synthesis of other compounds, suggesting that its main effect may be the creation of new chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane typically involves the reaction of 2,4-dimethylbenzenethiol with 2-chloronitrobenzene. The process is carried out in a solvent such as dimethylformamide (DMF) with the presence of a base like potassium hydroxide (KOH). The reaction mixture is stirred at room temperature and then heated to 50°C for several hours . The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfane linkage can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is utilized in various scientific research applications, including:
Biology: Potential use in studying the biological activity of sulfur-containing compounds.
Medicine: Investigation of its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Similar in structure but with different substituents.
2,4-Dimethylbenzenethiol: A precursor in the synthesis of this compound.
2-Chloronitrobenzene: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of methyl and nitro groups attached to phenyl rings, connected by a sulfur linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBWPKLGXVSPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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